5-amino-3-oxo-1,2-dihydropyrrole-4-carbonitrile
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Overview
Description
5-amino-3-oxo-1,2-dihydropyrrole-4-carbonitrile is a heterocyclic compound that belongs to the class of pyrazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-3-oxo-1,2-dihydropyrrole-4-carbonitrile typically involves multi-component reactions. One common method is the one-pot, three-component synthesis, which involves the reaction of aromatic aldehydes, malononitrile, and phenylhydrazine in a mixture of water and ethanol at room temperature . This method is efficient and environmentally friendly, as it avoids the need for catalysts and produces high yields.
Industrial Production Methods
Industrial production of this compound may involve similar multi-component reactions but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, green chemistry principles, such as the use of water as a solvent and the avoidance of hazardous reagents, are often employed to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-amino-3-oxo-1,2-dihydropyrrole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under mild conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
5-amino-3-oxo-1,2-dihydropyrrole-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of 5-amino-3-oxo-1,2-dihydropyrrole-4-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. For example, it can act as an inhibitor of specific enzymes by binding to their active sites and blocking their activity. The compound’s structure allows it to form stable complexes with metal ions, which can further modulate its biological activity .
Comparison with Similar Compounds
Similar Compounds
5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile: Similar in structure but with different substituents, leading to variations in chemical and biological properties.
2,4-diamino-5-(5-amino-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile: Another related compound with a fused heterocyclic system, exhibiting distinct biological activities.
Uniqueness
5-amino-3-oxo-1,2-dihydropyrrole-4-carbonitrile is unique due to its specific substitution pattern and the presence of both amino and carbonitrile functional groups. This combination imparts unique reactivity and potential for diverse applications in various fields.
Properties
IUPAC Name |
5-amino-3-oxo-1,2-dihydropyrrole-4-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O/c6-1-3-4(9)2-8-5(3)7/h8H,2,7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYRUKDNUGWOFCY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C(=C(N1)N)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=O)C(=C(N1)N)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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